molecular formula C20H19N B8561335 2-Methyl-N-(2-methylphenyl)-N-phenylaniline CAS No. 49785-66-2

2-Methyl-N-(2-methylphenyl)-N-phenylaniline

Cat. No. B8561335
Key on ui cas rn: 49785-66-2
M. Wt: 273.4 g/mol
InChI Key: UIIOSZQUZSWZTM-UHFFFAOYSA-N
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Patent
US09263681B2

Procedure details

A mixture of di-o-tolylamine (Compound 9) (6.00 g, 30.4 mmol), iodobenzene (12.2 g, 60 mmol), Pd(OAc)2 (0.34 g, 1.5 mmol), P(t-Bu)3 (0.6 g, 3 mmol), sodium tert-butoxide (5.76 g, 60 mmol) in toluene (120 mL) was degassed and heated at about 120° C. for 40 hours. The resulting mixture was diluted with ethyl acetate (200 mL), washed with brine, dried over Na2SO4, loaded on silica gel and purified by flash column using eluents of hexanes to give a white solid (Compound 10) (8.2 g, in 98% yield).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:15])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14].I[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:15][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(=C(C=CC=C1)NC1=C(C=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)NC1=C(C=CC=C1)C)C
Name
Quantity
12.2 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0.6 g
Type
reactant
Smiles
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
Name
Quantity
5.76 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.34 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified by flash column

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N(C2=C(C=CC=C2)C)C2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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